6-Bromo-1-(4-fluorobenzyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine
Overview
Description
6-Bromo-1-(4-fluorobenzyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine is a heterocyclic compound that features a triazole ring fused to a pyrazine ring. The presence of bromine and fluorobenzyl groups adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(4-fluorobenzyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzyl bromide with 1H-[1,2,3]triazolo[4,5-b]pyrazine under specific conditions to introduce the bromine and fluorobenzyl groups . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and fluorinated compounds.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-(4-fluorobenzyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolo[4,5-b]pyrazine derivatives, while coupling reactions can introduce new aromatic groups.
Scientific Research Applications
6-Bromo-1-(4-fluorobenzyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-1-(4-fluorobenzyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the triazole and pyrazine rings suggests it may bind to enzymes or receptors, potentially inhibiting their activity or altering their function . Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine
- 5-Bromo-3-pyridinecarboxaldehyde
Uniqueness
6-Bromo-1-(4-fluorobenzyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine is unique due to the combination of the triazole and pyrazine rings with the bromine and fluorobenzyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
5-bromo-3-[(4-fluorophenyl)methyl]triazolo[4,5-b]pyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrFN5/c12-9-5-14-10-11(15-9)18(17-16-10)6-7-1-3-8(13)4-2-7/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGWLHMBLIRISW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=NC(=CN=C3N=N2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrFN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471503 | |
Record name | 6-bromo-1-(4-fluoro-benzyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827602-61-9 | |
Record name | 6-bromo-1-(4-fluoro-benzyl)-1H-[1,2,3]triazolo[4,5-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90471503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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